molecular formula C16H30N4O3 B7019004 N-(cyclopropylcarbamoyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]propanamide

N-(cyclopropylcarbamoyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]propanamide

Cat. No.: B7019004
M. Wt: 326.43 g/mol
InChI Key: LVOCNAWHSVOKAN-UHFFFAOYSA-N
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Description

N-(cyclopropylcarbamoyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a cyclopropylcarbamoyl group and a piperazine ring substituted with ethyl and hydroxypropyl groups, making it structurally unique and potentially bioactive.

Properties

IUPAC Name

N-(cyclopropylcarbamoyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O3/c1-4-14-10-19(7-8-20(14)9-11(2)21)12(3)15(22)18-16(23)17-13-5-6-13/h11-14,21H,4-10H2,1-3H3,(H2,17,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOCNAWHSVOKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1CC(C)O)C(C)C(=O)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylcarbamoyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]propanamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting 1-boc-piperazine with ethyl bromide under basic conditions to introduce the ethyl group.

    Introduction of the Hydroxypropyl Group: The next step involves the addition of the hydroxypropyl group. This can be done by reacting the ethyl-substituted piperazine with 2-chloropropanol in the presence of a base.

    Formation of the Cyclopropylcarbamoyl Group: The final step involves the introduction of the cyclopropylcarbamoyl group. This can be achieved by reacting the hydroxypropyl-substituted piperazine with cyclopropyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system due to the presence of the piperazine ring.

    Biological Studies: The compound can be used in studies investigating the effects of piperazine derivatives on biological systems.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of piperazine-based drugs.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(cyclopropylcarbamoyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]propanamide is likely related to its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on the central nervous system. The cyclopropylcarbamoyl group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylcarbamoyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]propanamide: Similar structure but lacks the ethyl group.

    N-(cyclopropylcarbamoyl)-2-[3-ethyl-4-(2-methoxypropyl)piperazin-1-yl]propanamide: Similar structure but has a methoxy group instead of a hydroxy group.

Uniqueness

N-(cyclopropylcarbamoyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]propanamide is unique due to the combination of the cyclopropylcarbamoyl group and the specific substitution pattern on the piperazine ring. This unique structure may confer distinct biological activities and pharmacological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

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